molecular formula C28H28ClF2N7O2S B12423932 KRAS G12C inhibitor 24

KRAS G12C inhibitor 24

Cat. No.: B12423932
M. Wt: 600.1 g/mol
InChI Key: CDTUKBVALQMBRD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 24 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:

    Formation of the Core Structure: The core structure of the inhibitor is synthesized through a series of reactions, such as nucleophilic substitution, cyclization, and functional group transformations.

    Introduction of Functional Groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the inhibitor. This may involve reactions such as halogenation, alkylation, and acylation.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the complete this compound molecule. .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This may include:

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

KRAS G12C inhibitor 24 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS inhibitors.

    Biology: Researchers use this compound to investigate the biological pathways and mechanisms involved in KRAS-driven cancers.

    Medicine: The compound is being evaluated in preclinical and clinical studies for its potential to treat cancers harboring the KRAS G12C mutation.

    Industry: This compound is used in the development of new therapeutic agents and drug discovery programs .

Mechanism of Action

KRAS G12C inhibitor 24 exerts its effects by selectively binding to the KRAS G12C mutant protein. The compound binds covalently to the cysteine residue at position 12, locking the protein in its inactive GDP-bound state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are essential for cell proliferation and survival . By inhibiting these pathways, this compound effectively suppresses tumor growth and induces cancer cell death .

Comparison with Similar Compounds

KRAS G12C inhibitor 24 can be compared with other similar compounds, such as sotorasib (AMG510) and adagrasib (MRTX849). These compounds share a similar mechanism of action but may differ in their binding affinity, selectivity, and pharmacokinetic properties . The uniqueness of this compound lies in its specific structural modifications that enhance its potency and reduce off-target effects .

List of Similar Compounds

This compound represents a promising therapeutic agent in the fight against KRAS-driven cancers, with ongoing research aimed at optimizing its efficacy and overcoming resistance mechanisms.

Properties

Molecular Formula

C28H28ClF2N7O2S

Molecular Weight

600.1 g/mol

IUPAC Name

1-[4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C28H28ClF2N7O2S/c1-3-20(39)37-9-11-38(12-10-37)26-17-13-18(29)21(16-6-7-19(30)25-24(16)33-27(32)41-25)22(31)23(17)34-28(35-26)40-14-15-5-4-8-36(15)2/h3,6-7,13,15H,1,4-5,8-12,14H2,2H3,(H2,32,33)/t15-/m0/s1

InChI Key

CDTUKBVALQMBRD-HNNXBMFYSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(C(=C(C=C3C(=N2)N4CCN(CC4)C(=O)C=C)Cl)C5=C6C(=C(C=C5)F)SC(=N6)N)F

Canonical SMILES

CN1CCCC1COC2=NC3=C(C(=C(C=C3C(=N2)N4CCN(CC4)C(=O)C=C)Cl)C5=C6C(=C(C=C5)F)SC(=N6)N)F

Origin of Product

United States

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